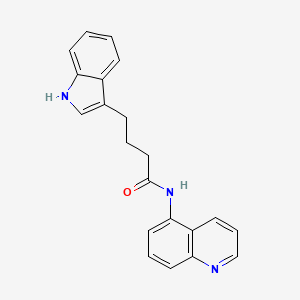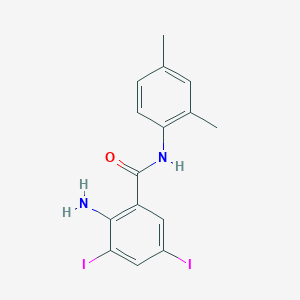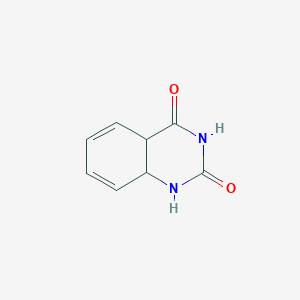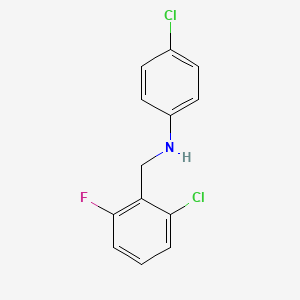![molecular formula C16H14ClNO3 B12485655 2-Chloro-5-{[(4-methylphenyl)acetyl]amino}benzoic acid](/img/structure/B12485655.png)
2-Chloro-5-{[(4-methylphenyl)acetyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-[2-(4-methylphenyl)acetamido]benzoic acid is an organic compound with a complex structure, featuring a chloro-substituted benzoic acid core and an acetamido group attached to a methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[2-(4-methylphenyl)acetamido]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative One common method involves the chlorination of benzoic acid to introduce the chloro group This is followed by the acylation of the benzoic acid derivative with 4-methylphenylacetic acid, using reagents such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group
Industrial Production Methods
Industrial production of 2-chloro-5-[2-(4-methylphenyl)acetamido]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-[2-(4-methylphenyl)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, using catalysts like palladium on carbon (Pd/C)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-chloro-5-[2-(4-methylphenyl)acetamido]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain cancers or inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-[2-(4-methylphenyl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-chloro-5-[2-(4-methylphenyl)acetamido]benzoic acid can be compared with other similar compounds, such as:
2-chloro-5-methylphenol: A simpler compound with a similar chloro-substituted phenol structure, used in the synthesis of various chemicals.
4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid: Another compound with a similar acetamido benzoic acid structure, studied for its biological activities.
The uniqueness of 2-chloro-5-[2-(4-methylphenyl)acetamido]benzoic acid lies in its specific substitution pattern and the presence of both chloro and acetamido groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H14ClNO3 |
|---|---|
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
2-chloro-5-[[2-(4-methylphenyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H14ClNO3/c1-10-2-4-11(5-3-10)8-15(19)18-12-6-7-14(17)13(9-12)16(20)21/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21) |
Clave InChI |
GLLDWAGGOTYUJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B12485575.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide](/img/structure/B12485582.png)

![1-[4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]-N-methylmethanamine](/img/structure/B12485606.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B12485621.png)

![N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B12485648.png)

![3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12485654.png)
![4-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12485659.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485671.png)

